molecular formula C48H80N4O2 B12669889 (Z,Z)-N,N''-Naphthalene-1,5-diylbis(N'-octadec-9-enylurea) CAS No. 75396-06-4

(Z,Z)-N,N''-Naphthalene-1,5-diylbis(N'-octadec-9-enylurea)

Cat. No.: B12669889
CAS No.: 75396-06-4
M. Wt: 745.2 g/mol
InChI Key: QIBPXNIRKXULAH-CLFAGFIQSA-N
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Description

(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is a complex organic compound characterized by its unique structure, which includes a naphthalene core and two long aliphatic chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) typically involves the reaction of naphthalene-1,5-diamine with octadec-9-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to 60°C

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Large-scale reactors: To handle bulk quantities of reactants

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) can undergo various chemical reactions, including:

    Oxidation: The aliphatic chains can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The urea groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biology, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used in the design of drug delivery systems or as a model compound for studying membrane dynamics.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Its ability to interact with biological membranes makes it a candidate for drug delivery applications.

Industry

In industry, (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is explored for its use in the production of specialty polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) involves its interaction with molecular targets such as biological membranes or specific enzymes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-octadec-9-enylhexadecan-1-amide: Similar in structure but lacks the naphthalene core.

    N-9-Octadecenyl hexadecanamide: Another similar compound with different aliphatic chain lengths.

Uniqueness

(Z,Z)-N,N’‘-Naphthalene-1,5-diylbis(N’-octadec-9-enylurea) is unique due to its naphthalene core, which imparts specific electronic and structural properties. This makes it distinct from other similar compounds that lack this aromatic system.

Properties

CAS No.

75396-06-4

Molecular Formula

C48H80N4O2

Molecular Weight

745.2 g/mol

IUPAC Name

1-[(Z)-octadec-9-enyl]-3-[5-[[(Z)-octadec-9-enyl]carbamoylamino]naphthalen-1-yl]urea

InChI

InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-49-47(53)51-45-39-35-38-44-43(45)37-36-40-46(44)52-48(54)50-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-40H,3-16,21-34,41-42H2,1-2H3,(H2,49,51,53)(H2,50,52,54)/b19-17-,20-18-

InChI Key

QIBPXNIRKXULAH-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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